[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine
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Overview
Description
[(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is an organic compound with the molecular formula C12H13N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in organic synthesis and as a chiral building block in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine typically involves the reduction of the corresponding ketone, 1-(1-naphthyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as (S)-(-)-α-methylbenzylamine. The reaction is carried out in a solvent like methanol at a controlled temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of 1-(1-naphthyl)ethanone in the presence of a chiral catalyst. This process can be optimized for higher yields and purity by controlling parameters such as pressure, temperature, and reaction time .
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alkanes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is used as a chiral building block for the synthesis of enantiomerically pure compounds. It is also employed in the preparation of chiral ligands and catalysts for asymmetric synthesis .
Biology
In biological research, this compound is used to study the effects of chirality on biological activity. It serves as a model compound for investigating the interactions between chiral molecules and biological targets .
Medicine
In medicine, [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is used in the synthesis of chiral drugs. Its enantiomeric purity is crucial for the development of pharmaceuticals with specific therapeutic effects .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its chiral properties make it valuable for the synthesis of high-performance materials and additives .
Mechanism of Action
The mechanism of action of [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to metal centers in catalysts and influencing the stereochemistry of the resulting products. In biological systems, it can interact with enzymes and receptors, affecting their activity and leading to specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-(1-Naphthyl)ethylamine
- (S)-(+)-α-Methyl-1-naphthalenemethylamine
- ®-(-)-α-Methyl-1-naphthalenemethylamine
Uniqueness
[(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with metal ions and its high enantiomeric purity further distinguish it from similar compounds .
Properties
Molecular Formula |
C12H14N+ |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
[(1S)-1-naphthalen-1-ylethyl]azanium |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/p+1/t9-/m0/s1 |
InChI Key |
RTCUCQWIICFPOD-VIFPVBQESA-O |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)[NH3+] |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)[NH3+] |
Origin of Product |
United States |
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